molecular formula C26H20FNO5 B2486946 3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902623-99-8

3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No. B2486946
CAS RN: 902623-99-8
M. Wt: 445.446
InChI Key: SKNQZBDAKYEREW-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules with potential applications in various fields, including materials science and pharmacology. Its synthesis and analysis are pivotal for understanding its chemical behavior and potential uses.

Synthesis Analysis

The synthesis of related quinolinone derivatives involves strategic bond formation, utilizing eco-friendly protocols and conditions. For instance, a novel synthesis method developed by Yadav et al. (2020) describes an efficient and environmentally friendly protocol for synthesizing quinolinone derivatives using one-pot C–C and C–N bond-forming strategies in water, highlighting the compound's synthesis versatility and the push towards greener methods in organic chemistry (Yadav, S. S. Vagh, & Jeong, 2020).

Molecular Structure Analysis

Investigations into the molecular structure of quinolinone derivatives reveal their complex and varied configurations. For example, the analysis of 2-(2-Fluoro-4-nitroanilinoethyl)benz-aldehyde by Clegg et al. (1999) showcases the intricate molecular arrangements and the influence of substituents on the compound's overall structure (Clegg, Elsegood, Stanforth, Hedley, Stanley, Raper, & Creighton, 1999).

Chemical Reactions and Properties

The compound's chemical reactivity is illustrated through various reactions, including Heck-mediated synthesis and photochemically induced cyclization, as detailed by Pampín et al. (2003). These reactions underline the versatility and reactivity of quinolinone derivatives, providing pathways to a range of complex molecules (Pampín, Estévez, Estévez, Maestro, & Castedo, 2003).

Physical Properties Analysis

Quinolinone derivatives exhibit unique physical properties, such as fluorescence and stability in a wide pH range, making them suitable for various applications, including fluorescent labeling. Hirano et al. (2004) highlight the strong fluorescence and high stability of 6-Methoxy-4-quinolone, a related compound, across different pH levels (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Chemical Properties Analysis

The chemical properties of quinolinone derivatives, such as their interactions and binding affinities, are crucial for their potential applications. Xu et al. (2005) discuss the binding of a quinolinone derivative to sigma-2 receptors, demonstrating its utility in pharmacological studies and the potential for therapeutic applications (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).

Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

Research demonstrates the synthesis of novel derivatives that exhibit broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some compounds have shown potent anticonvulsant activity, suggesting their potential use in treating convulsions (Rajasekaran et al., 2013).

Anticancer Activities

Several studies have focused on the development of derivatives as potent antitumor agents. For instance, compounds exhibiting significant inhibitory activity against various cancer cell lines have been identified, with some showing selective inhibition indicative of their potential as targeted anticancer therapies (Li-Chen Chou et al., 2010). Another study highlighted the synthesis and pharmacological evaluation of melanin-concentrating hormone receptor 1 antagonists, aiming to reduce liabilities associated with the human ether-a-go-go-related gene (hERG) (S. Kasai et al., 2012).

Tubulin Polymerization Inhibition

Compounds have been identified that inhibit tubulin polymerization, a key mechanism in the anticancer activity of cytostatics. This inhibition disrupts microtubule assembly, leading to potential applications in cancer therapy (R. Gastpar et al., 1998).

Photophysical Properties and Optical Limiting

The synthesis and characterization of compounds with promising nonlinear optical properties have been conducted, identifying potential candidates for optical limiting applications. This research opens avenues for the development of new materials for photonic technologies (P. Ruanwas et al., 2010).

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise in medicinal chemistry, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO5/c1-2-31-19-7-8-22-20(12-19)26(30)21(14-28(22)13-16-4-3-5-18(27)10-16)25(29)17-6-9-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNQZBDAKYEREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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